3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate
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Overview
Description
3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroacetate groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with trifluoromethoxy and trifluoroacetate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trifluoromethoxy and trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoroacetate groups enhance the compound’s ability to bind to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,2,2-trifluoroethyl methacrylate
- 3-fluoro-3-(methoxymethyl)azetidine 2,2,2-trifluoroacetate
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;3-(trifluoromethoxymethyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)10-3-4-1-9-2-4;3-2(4,5)1(6)7/h4,9H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAHHVUYZHQXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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